molecular formula C18H23NO8 B13972875 4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid CAS No. 945744-14-9

4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid

Cat. No.: B13972875
CAS No.: 945744-14-9
M. Wt: 381.4 g/mol
InChI Key: ZKHACYGHQKLAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid is an organic compound with a complex structure It is characterized by the presence of carboxyethyl and phenylmethoxycarbonyl groups attached to a heptanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as heptanedioic acid and phenylmethanol.

    Protection of Functional Groups: The carboxyl groups of heptanedioic acid are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of Intermediate: The protected heptanedioic acid is then reacted with phenylmethanol in the presence of a catalyst to form an intermediate compound.

    Deprotection and Functionalization: The protecting groups are removed, and the intermediate is further functionalized to introduce the carboxyethyl and phenylmethoxycarbonyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to influence cellular signaling.

    Affect Gene Expression: Alter gene expression patterns to regulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]pentanedioic acid: A similar compound with a shorter carbon chain.

    4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]hexanedioic acid: A compound with one less carbon atom in the backbone.

Uniqueness

4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

945744-14-9

Molecular Formula

C18H23NO8

Molecular Weight

381.4 g/mol

IUPAC Name

4-(2-carboxyethyl)-4-(phenylmethoxycarbonylamino)heptanedioic acid

InChI

InChI=1S/C18H23NO8/c20-14(21)6-9-18(10-7-15(22)23,11-8-16(24)25)19-17(26)27-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,19,26)(H,20,21)(H,22,23)(H,24,25)

InChI Key

ZKHACYGHQKLAQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)(CCC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.